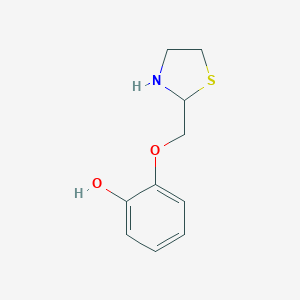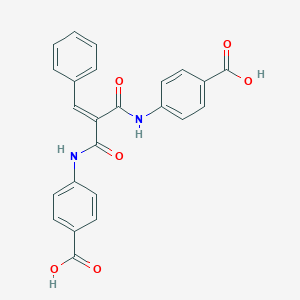
Benzoic acid, 4,4'-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diimino)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4,4'-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diimino)bis- is a chemical compound with the molecular formula C30H22N2O6. It is commonly known as Bisbenzimide or Hoechst 33258. This compound is widely used in scientific research applications, particularly in the field of molecular biology. Bisbenzimide is a fluorescent dye that binds to DNA, allowing for its visualization under a microscope.
作用机制
Bisbenzimide binds to the minor groove of DNA, specifically to the AT-rich regions. This binding causes a change in the conformation of the DNA, resulting in fluorescence. The fluorescence emission of Bisbenzimide is proportional to the amount of DNA present, allowing for its quantification.
生化和生理效应
Bisbenzimide has no known biochemical or physiological effects. It does not affect the structure or function of DNA, nor does it affect cell viability. However, it is important to note that Bisbenzimide is a potential mutagen and should be handled with care.
实验室实验的优点和局限性
One of the main advantages of Bisbenzimide is its ability to stain DNA specifically and with high sensitivity. It can be used in a variety of techniques and assays, making it a versatile tool in molecular biology research. However, Bisbenzimide has some limitations. It is a potential mutagen and should be handled with care. It also has a low binding affinity for GC-rich regions of DNA, which can affect its accuracy in certain applications.
未来方向
There are several future directions for the use of Bisbenzimide in scientific research. One area of interest is the development of new fluorescent dyes that can specifically stain different regions of DNA. Another area of interest is the use of Bisbenzimide in the study of epigenetics, specifically in the visualization of histone modifications. Additionally, there is potential for the use of Bisbenzimide in the development of new diagnostic tools for diseases such as cancer.
合成方法
The synthesis method of Bisbenzimide involves the reaction of 2,4,5-triphenylimidazole with 1,3-dibromo-2-propanone in the presence of sodium ethoxide. The resulting product is then reacted with sodium hydroxide and benzil to form Bisbenzimide. This synthesis method was first reported by Hoechst AG in 1972.
科学研究应用
Bisbenzimide is widely used in scientific research applications, particularly in the field of molecular biology. It is used as a fluorescent dye to stain DNA, allowing for its visualization under a microscope. Bisbenzimide is commonly used in techniques such as fluorescence microscopy, flow cytometry, and gel electrophoresis. It is also used in DNA quantification assays, such as the Hoechst dye assay.
属性
CAS 编号 |
100093-39-8 |
|---|---|
产品名称 |
Benzoic acid, 4,4'-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diimino)bis- |
分子式 |
C24H18N2O6 |
分子量 |
430.4 g/mol |
IUPAC 名称 |
4-[[2-[(4-carboxyphenyl)carbamoyl]-3-phenylprop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C24H18N2O6/c27-21(25-18-10-6-16(7-11-18)23(29)30)20(14-15-4-2-1-3-5-15)22(28)26-19-12-8-17(9-13-19)24(31)32/h1-14H,(H,25,27)(H,26,28)(H,29,30)(H,31,32) |
InChI 键 |
CVIJHIQLUPIDRR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)NC3=CC=C(C=C3)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)NC3=CC=C(C=C3)C(=O)O |
其他 CAS 编号 |
100093-39-8 |
同义词 |
4-[[2-[(4-carboxyphenyl)carbamoyl]-3-phenyl-prop-2-enoyl]amino]benzoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



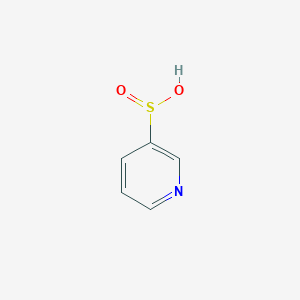
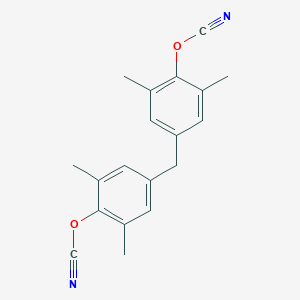
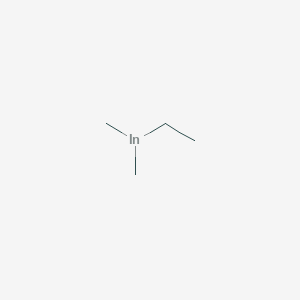
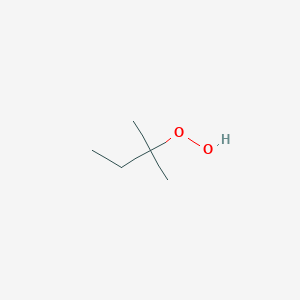
![4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride](/img/structure/B34731.png)
![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI)](/img/structure/B34733.png)
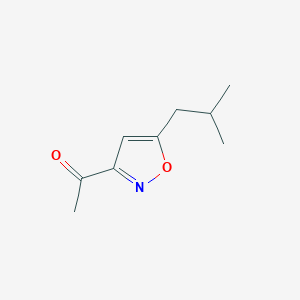
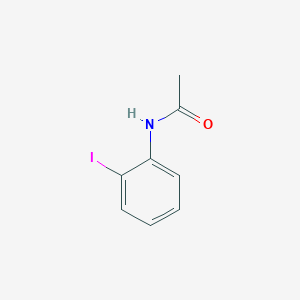
![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)
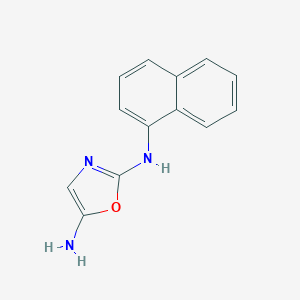
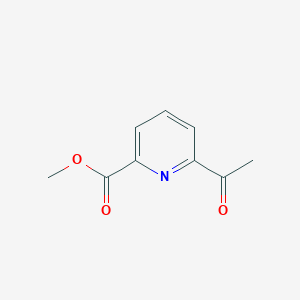
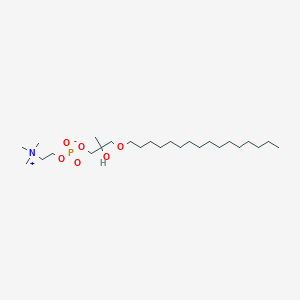
![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)
